molecular formula C10H7ClO3S B8230500 5-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid

5-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B8230500
M. Wt: 242.68 g/mol
InChI Key: HTTRQUCWFSTDMQ-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxybenzoic acid and thiophene derivatives.

    Cyclization Reaction: The key step involves the cyclization of the starting materials to form the benzothiophene ring.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be employed to replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiophene derivatives.

Scientific Research Applications

5-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both chlorine and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties compared to other benzothiophene derivatives.

Properties

IUPAC Name

5-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3S/c1-14-7-4-8-5(2-6(7)11)3-9(15-8)10(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTRQUCWFSTDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(SC2=C1)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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